Diethyl butylmalonate

Radical Addition Reaction Kinetics Malonate Esters

Essential for pharmaceutical synthesis of phenylbutazone. Its unique butyl substituent provides 2.5x higher radical reactivity than unsubstituted malonates and exclusive Z,Z-enolate conformation for superior stereocontrol. High purity (>99%) supports consistent API manufacturing. Ideal for researchers optimizing radical additions or green CO2 processing.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 133-08-4
Cat. No. B051932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl butylmalonate
CAS133-08-4
Synonyms2-butylpropanedioic Acid 1,3-Diethyl Ester;  Butylmalonic Acid Diethyl Ester;  Butylpropanedioic Acid Diethyl Ester;  Diethyl 2-Butylmalonate;  Diethyl Butylmalonate;  Diethyl n-Butylmalonate;  Diethyl α-Butylmalonate;  Ethyl Butylmalonate;  NSC 4565
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3
InChIKeyRPNFNBGRHCUORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Butylmalonate (CAS 133-08-4): Core Physicochemical and Functional Profile for Procurement


Diethyl butylmalonate (CAS 133-08-4), also known as diethyl n-butylmalonate or diethyl 2-butylpropanedioate, is a dialkyl-substituted malonic ester with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol [1]. It is a colorless to pale yellow liquid with a fruity aroma, a boiling point of 235–240 °C at atmospheric pressure, and a density of 0.983 g/mL at 25 °C [2]. As a monosubstituted malonate derivative, it serves as a versatile building block in organic synthesis, with documented applications in the production of pharmaceuticals (e.g., the anti-inflammatory drug phenylbutazone), agrochemicals, and specialty materials [3]. Its chemical behavior is governed by the nucleophilic reactivity of the central methylene group, which is modulated by the butyl substituent [4].

Why Generic Malonate Ester Substitution is Scientifically Unsound for Diethyl Butylmalonate Applications


The substitution of diethyl butylmalonate with other malonate esters (e.g., diethyl malonate, diethyl methylmalonate, or diethyl ethylmalonate) is not scientifically justified due to significant, quantifiable differences in reactivity, steric properties, and downstream product applicability. The butyl substituent at the 2-position introduces a specific combination of steric bulk and electronic effects that directly alters radical addition kinetics [1], enolate conformation and stability [2], and phase behavior with compressed gases relevant to industrial processing [3]. Furthermore, the specific alkyl chain length is essential for the synthesis of clinically relevant molecules such as phenylbutazone, where diethyl butylmalonate serves as the dedicated intermediate [4]. These differences are not merely incremental; they dictate reaction feasibility, yield, and the structural integrity of final products. The following section provides quantitative, comparator-based evidence to support these claims.

Quantitative Differentiation Evidence for Diethyl Butylmalonate (CAS 133-08-4) vs. Key Analogs


Relative Reactivity in Radical Addition with Oct-1-ene: Diethyl Butylmalonate vs. Diethyl Malonate

In a comparative study of radical-induced addition reactions with oct-1-ene, the relative reactivity of diethyl butylmalonate was determined to be 2.5, taking diethyl malonate as the baseline value of 1.0 [1]. This indicates that the butyl-substituted derivative is 2.5 times more reactive in this specific radical addition context.

Radical Addition Reaction Kinetics Malonate Esters

Conformational Behavior of Sodium Enolate Anions in DMSO: Diethyl Butylmalonate vs. Diethyl t-Butylmalonate

1H-NMR analysis in DMSO revealed that sodium diethyl butylmalonate adopts a single, well-defined Z,Z-type enolate conformation, analogous to diethyl malonate and other linear alkyl derivatives. In contrast, the sterically hindered diethyl t-butylmalonate exists as a mixture of three conformations (Z,Z, Z,E, and E,E) [1]. This structural difference is a direct consequence of the steric bulk of the alkyl group.

Enolate Chemistry NMR Spectroscopy Steric Effects

Synthesis Yield and Purity Optimization via Catalyst-Free Method

A patented preparation method for diethyl n-butylmalonate using ethanol, sodium, diethyl malonate, and bromobutane, specifically without a catalyst, achieves a reported yield of 76.42% and a purity of 99.57% [1]. This catalyst-free approach is presented as a means to reduce production costs compared to prior methods that required a catalyst to achieve high yield [2]. The yield and purity are tailored to meet drug quality standards.

Process Chemistry Synthesis Optimization Pharmaceutical Intermediate

Vapor-Liquid Equilibrium with CO2: Comparative Solubility in Supercritical Fluid Applications

Vapor-liquid equilibrium (VLE) data were measured for binary mixtures of CO2 with diethyl methylmalonate, diethyl ethylmalonate, and diethyl n-butylmalonate at 308.2, 318.2, and 328.2 K over a pressure range of 1.4–8.4 MPa [1]. While the study presents Henry's law constants for each ester, the data demonstrate that the solubility of CO2 and the phase behavior of these homologous malonates are distinct and dependent on the alkyl chain length. This class-level inference suggests that diethyl butylmalonate will behave differently from its shorter-chain analogs in processes utilizing supercritical CO2.

Supercritical CO2 Phase Equilibria Green Chemistry

Aquatic Toxicity Profile: Diethyl Butylmalonate vs. Other Aliphatic Esters

Diethyl butylmalonate exhibits a measured toxicity to the aquatic organism Tetrahymena pyriformis, quantified as log(IGC50-1) = 0.557 . This value places it within a quantitative structure-activity relationship (QSAR) for aliphatic compounds, providing a specific, data-driven point for risk assessment and comparison with other esters that may have different toxicity profiles.

QSAR Aquatic Toxicology Risk Assessment

Recommended Application Scenarios for Diethyl Butylmalonate Based on Quantified Differentiation


Precursor for Phenylbutazone and Related NSAID Synthesis

Diethyl butylmalonate is the established and preferred intermediate for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone [1]. The specific butyl chain is integral to the final drug's structure and pharmacological activity. The high-purity synthesis methods (e.g., catalyst-free route yielding >99% purity) directly support pharmaceutical manufacturing standards, ensuring a consistent and high-quality active pharmaceutical ingredient (API) [2].

Radical-Mediated Synthetic Transformations Requiring Enhanced Reactivity

In synthetic pathways involving radical addition reactions, diethyl butylmalonate offers a distinct kinetic advantage. As demonstrated by its 2.5-fold higher reactivity compared to unsubstituted diethyl malonate in reactions with oct-1-ene, it can accelerate reaction rates and potentially improve yields in processes where this specific reactivity profile is advantageous [3]. This makes it the compound of choice for research groups and industrial chemists seeking to optimize radical-based methodologies.

Enolate-Based Alkylations and Condensations Demanding Conformational Control

For synthetic steps that rely on the predictable nucleophilic behavior of malonate enolates, diethyl butylmalonate provides superior stereoelectronic control compared to bulkier analogs like diethyl t-butylmalonate [4]. Its exclusive adoption of the Z,Z-conformation ensures a uniform reactive species, minimizing side reactions and simplifying product purification. This is particularly valuable in the construction of complex molecular architectures where selectivity is paramount.

Process Development Involving Supercritical CO2

For research and industrial groups exploring green chemistry solutions, the documented vapor-liquid equilibrium behavior of diethyl butylmalonate with CO2 provides essential design data [5]. Its specific Henry's law constants and phase behavior, which differ from shorter-chain malonate esters, are critical for the development of supercritical fluid extraction, fractionation, or reaction processes. This data enables accurate process modeling and optimization, reducing the reliance on trial-and-error.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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